molecular formula C18H17N3O2S B2582667 3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one CAS No. 324065-43-2

3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

Cat. No. B2582667
CAS RN: 324065-43-2
M. Wt: 339.41
InChI Key: JZNQMJPTPNEBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-aryliden-hydrazone-thiazoles, involves starting from aryliden-thiosemicarbazones by the Hantzsch condensations with different α (or γ)-halocarbonyl compounds .

Scientific Research Applications

Monoamine Oxidase Inhibitors

Monoamine oxidase (MAO) is an enzyme that catalyzes the oxidation of monoamines. It is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibitors of MAO can be used to increase the levels of these neurotransmitters, which may be beneficial in treating depression and anxiety disorders . The compound could potentially serve as an MAO inhibitor, contributing to research in mental health treatments.

Antitumor and Cytotoxic Agents

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. They can be used in the development of new cancer therapies by targeting various cancer cell lines. The compound’s potential cytotoxicity against tumor cells makes it a candidate for further investigation in cancer research .

Antimicrobial and Antifungal Applications

Compounds with a thiazole ring have shown antimicrobial and antifungal properties. This makes them useful in the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .

Neuroprotective Properties

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease can potentially be treated with neuroprotective agents. Thiazole derivatives have shown promise in this area, and the compound may contribute to the development of neuroprotective drugs .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole derivatives make them suitable for the development of new pain relief medications. Research into the compound’s ability to modulate inflammatory responses could lead to novel treatments for chronic pain and inflammation .

Antiviral and Antiretroviral Research

Thiazole compounds have been utilized in the development of antiviral and antiretroviral drugs. Given the ongoing need for effective treatments against viral infections, including HIV, the compound’s role in this field could be significant .

Antidiabetic Activity

Indole derivatives, which share structural similarities with the compound , have been explored for their antidiabetic properties. This suggests potential applications in the management and treatment of diabetes .

Antioxidant Properties

Antioxidants play a crucial role in protecting the body from oxidative stress, which can lead to various chronic diseases. The compound’s antioxidant capacity could be harnessed in the development of supplements or drugs aimed at reducing oxidative damage .

properties

IUPAC Name

3-[2-(2-cyclohexylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(19-15)21-20-13-7-2-1-3-8-13/h4-6,9-11H,1-3,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNQMJPTPNEBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

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